2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate
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Overview
Description
2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate is a complex organic compound with a unique structure that incorporates a thiazolidine ring, a carbohydrazonoyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate typically involves multiple steps. The starting materials often include 5,5-dimethyl-4-oxo-1,3-thiazolidine, which is reacted with appropriate reagents to introduce the carbohydrazonoyl group. The final step involves the sulfonation of the phenyl ring with 4-ethoxybenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and carbohydrazonoyl group may play a role in binding to active sites, while the benzenesulfonate moiety can influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Carbohydrazonoyl compounds: Molecules with similar carbohydrazonoyl groups.
Benzenesulfonates: Compounds with similar benzenesulfonate moieties.
Uniqueness
2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O5S2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
[2-[(E)-[(Z)-(5,5-dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C20H21N3O5S2/c1-4-27-15-9-11-16(12-10-15)30(25,26)28-17-8-6-5-7-14(17)13-21-23-19-22-18(24)20(2,3)29-19/h5-13H,4H2,1-3H3,(H,22,23,24)/b21-13+ |
InChI Key |
JEBQNYBNVDOFTN-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N=C\3/NC(=O)C(S3)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN=C3NC(=O)C(S3)(C)C |
Origin of Product |
United States |
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